5,5-Dinitro-1,3-diazinane-2,4,6-trione
CAS No.: 269077-45-4
Cat. No.: VC20859259
Molecular Formula: C4H2N4O7
Molecular Weight: 218.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 269077-45-4 |
|---|---|
| Molecular Formula | C4H2N4O7 |
| Molecular Weight | 218.08 g/mol |
| IUPAC Name | 5,5-dinitro-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11) |
| Standard InChI Key | FFHNABRYKXBJEF-UHFFFAOYSA-N |
| SMILES | C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-] |
Introduction
5,5-Dinitro-1,3-diazinane-2,4,6-trione is a chemical compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by its unique structure, featuring a six-membered ring with two nitrogen atoms and the presence of two nitro groups along with a trione structure. The CAS number for this compound is 269077-45-4, and it is also known as 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione .
Chemical Reactivity
5,5-Dinitro-1,3-diazinane-2,4,6-trione is highly reactive due to its nitro groups, which can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution.
Synthesis Methods
The synthesis of 5,5-Dinitro-1,3-diazinane-2,4,6-trione typically involves the nitration of 1,3-diazinane-2,4,6-trione. This process uses nitric acid and sulfuric acid as nitrating agents under controlled conditions to selectively introduce nitro groups at the 5,5-positions. Industrial production follows similar synthetic routes but on a larger scale, with precise control over temperature and pressure to ensure safety and efficiency.
Chemistry
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Precursor for Complex Molecules: It serves as a precursor in the synthesis of other complex molecules.
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Reagent in Chemical Reactions: Used as a reagent in various chemical reactions due to its reactive nitro groups.
Biology and Medicine
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Biological Activities: Derivatives of this compound are studied for their potential antimicrobial and anticancer properties.
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Drug Development: Ongoing research explores its potential use in targeting specific enzymes and pathways.
Industry
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High-Energy Materials: Used in the production of high-energy materials and explosives due to its energetic properties.
Safety Considerations
5,5-Dinitro-1,3-diazinane-2,4,6-trione is sensitive to heat and shock, requiring careful handling to prevent unintended detonation. Its stability and reactivity are significantly influenced by environmental conditions such as temperature and pressure.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 5,5-Dinitro-1,3-diazinane-2,4,6-trione | CHNO | 218.081 g/mol | Two nitro groups, high reactivity |
| 1,3-Diazinane-2,4,6-trione | CHNO | Not specified | Lacks nitro groups, different reactivity |
| 5,5-Diamino-1,3-diazinane-2,4,6-trione | CHNO | Not specified | Formed by reducing nitro groups to amino groups |
| 5,5-Dichloro-1,3-diazinane-2,4,6-trione | CHClNO | 196.976 g/mol | Contains chlorine instead of nitro groups |
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